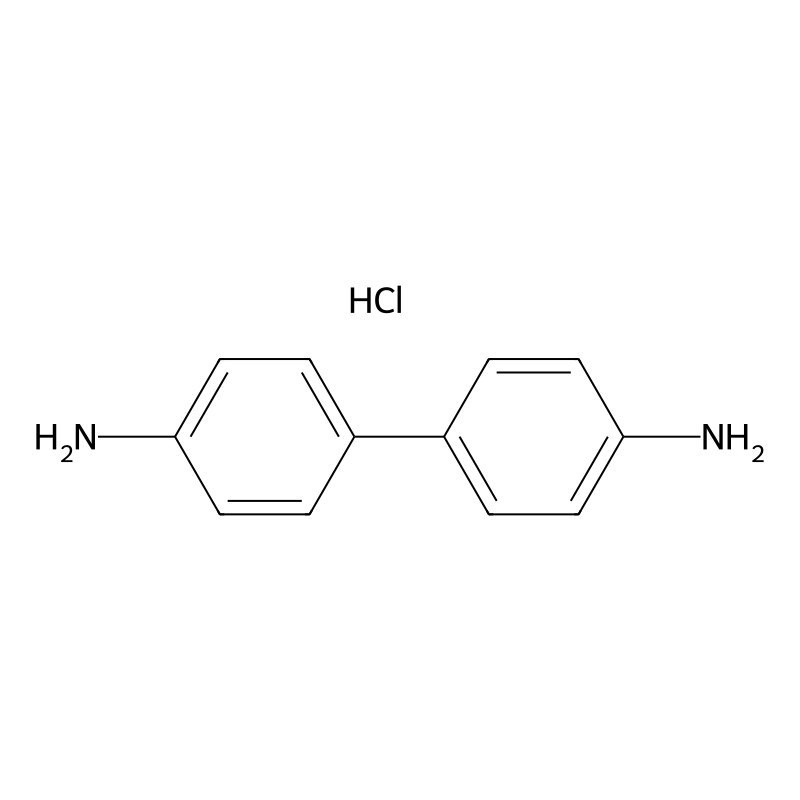Benzidine hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Description
Benzidine hydrochloride, also known as 1,1'-biphenyl-4,4'-diamine dihydrochloride, is an organic compound with the chemical formula . It appears as a white crystalline powder and is soluble in water and ethanol. This compound is a derivative of benzidine, which is an aromatic amine primarily used in dye manufacturing. Benzidine hydrochloride has gained notoriety due to its carcinogenic properties, being linked to bladder and pancreatic cancer, leading to its restriction in various industrial applications .
- Diazotization: Benzidine can be diazotized using nitrous acid, converting it into a tetrazonium salt. This reaction is significant for creating azo dyes .
- Oxidation: Solutions of benzidine react with oxidizing agents to yield colored quinone derivatives, which are often utilized in dye applications .
- Rearrangement: The conversion of nitrobenzene to benzidine involves a rearrangement reaction known as the benzidine rearrangement, which is a classic example in organic chemistry .
Benzidine hydrochloride exhibits significant biological activity, primarily due to its structure as an aromatic amine. It has been shown to be toxic upon exposure through ingestion, inhalation, or skin contact. The compound's metabolites can bind to DNA, leading to mutagenic effects and contributing to its classification as a carcinogen by the International Agency for Research on Cancer (IARC) . Studies indicate that benzidine derivatives can cause systemic toxicity and have been linked to various cancers in humans .
The synthesis of benzidine hydrochloride involves a two-step process starting from nitrobenzene:
- Reduction of Nitrobenzene: Nitrobenzene is reduced to 1,2-diphenylhydrazine using iron powder as a reducing agent.
- Rearrangement: The resulting hydrazine undergoes treatment with mineral acids, leading to the formation of benzidine through an intramolecular rearrangement reaction .
This method highlights the transformation of simple aromatic compounds into complex amines suitable for dye production.
Research indicates that benzidine and its derivatives interact with biological systems predominantly through metabolic activation leading to DNA adduct formation. These interactions are crucial for understanding the compound's genotoxicity and carcinogenic potential. Studies have shown that benzidine derivatives can induce mutations in various bacterial strains and exhibit sister chromatid exchange in mammalian cells .
Furthermore, exposure studies have demonstrated that these compounds can be absorbed through the skin and are distributed throughout the body, metabolizing primarily via N-acetylation and N-oxidation pathways .
Benzidine hydrochloride shares structural similarities with several other aromatic amines. Here are some notable comparisons:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 3,3'-Dichlorobenzidine | Azo compound | Chlorinated derivative; used in dye production |
| 4-Aminoazobenzene | Azo compound | Used in dye manufacturing; less toxic than benzidine |
| 2-Naphthylamine | Aromatic amine | Known carcinogen; similar reactivity |
| 3,3'-Dimethyl-4,4'-benzidine | Dimethyl derivative | Exhibits similar biological activity |
| 3,3',4,4'-Tetraaminodiphenyl | Tetraamino compound | Precursor for polybenzimidazole fibers |
Benzidine hydrochloride is unique among these compounds due to its specific structural arrangement and significant historical use in dye manufacturing coupled with its high toxicity profile.
UNII
Related CAS
Other CAS
531-85-1








